5,6-Dichloro-indan-1-ylamine

PNMT inhibition Epinephrine biosynthesis 1-Aminoindane pharmacology

5,6-Dichloro-indan-1-ylamine (CAS 67120-42-7) is a racemic 1-aminoindane with chlorine at the 5- and 6-positions, conferring regioisomer-dependent PNMT inhibition (IC50=2.95 µM). Unlike the potent 4,5-dichloro isomer (IC50=0.2 µM), it enables partial modulation of epinephrine biosynthesis. Both (R)- and (S)-enantiomers (CAS 1055952-93-6 and 1259778-48-7) are available at ≥98% purity for enantiospecific SAR. The amine also serves as a key intermediate for analgesic tetrazole derivatives with in vivo anti-inflammatory efficacy. Procure research-grade batches (≥97% purity) under refrigerated storage for process reproducibility.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
CAS No. 67120-42-7
Cat. No. B3149377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-indan-1-ylamine
CAS67120-42-7
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1N)Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2
InChIKeyXWCCMCNCBDSVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-indan-1-ylamine (CAS 67120-42-7): A Regiospecifically Chlorinated 1-Aminoindane for Enzyme Inhibition and Chiral Derivatization


5,6-Dichloro-indan-1-ylamine (CAS 67120-42-7) is a bicyclic aromatic amine belonging to the 1-aminoindane class, distinguished by vicinal chlorine substitution at positions 5 and 6 of the indane benzene ring [1]. The compound exists as a racemic mixture and is also accessible as resolved (R)- and (S)-enantiomers (CAS 1055952-93-6 and 1259778-48-7, respectively) . Its primary documented pharmacological activity is inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, a property shared with, but quantitatively distinct from, other chlorinated 1-aminoindane regioisomers [1]. Commercially, it is offered as a research-grade building block with specified purity and storage conditions by major vendors including Sigma-Aldrich (Combi-Blocks) and ChemScene .

Why Generic Substitution of 1-Aminoindane Regioisomers Fails: The Quantitative Case for 5,6-Dichloro-indan-1-ylamine


Chlorinated 1-aminoindanes exhibit a pronounced regioisomer-dependent PNMT inhibitory potency that renders simple in-class substitution scientifically invalid. Head-to-head enzymatic data demonstrate an approximately 15-fold difference in IC50 between the most potent 4,5-dichloro regioisomer (2 × 10⁻⁷ M) and the 5,6-dichloro isomer (2.95 × 10⁻⁶ M), with the 6,7-dichloro isomer being even weaker (5.37 × 10⁻⁶ M) [1]. The non-linear relationship between chlorine position and potency means a researcher requiring the specific electronic and steric profile of the 5,6-substitution pattern for downstream synthetic elaboration, chiral resolution, or structure-activity relationship (SAR) studies cannot simply substitute the 4,5- or 6,7-analog without fundamentally altering the biological or chemical behavior of the system under investigation [1]. Furthermore, the commercial availability of enantiomerically pure (R)- and (S)-forms of the 5,6-dichloro variant provides stereochemical entry points that are not uniformly available across all regioisomeric congeners .

Product-Specific Quantitative Evidence Guide: 5,6-Dichloro-indan-1-ylamine vs. Closest Chlorinated 1-Aminoindane Regioisomers


Direct Head-to-Head PNMT IC50: 5,6-Dichloro Regioisomer Positions Between 4,5-Dichloro and 6,7-Dichloro in Inhibitory Potency

In a direct head-to-head enzymatic assay using PNMT isolated from rabbit adrenal glands, 5,6-dichloro-1-aminoindane maleate exhibited an IC50 of 2.95 × 10⁻⁶ M (pI50 = 5.33). This places its potency approximately 15-fold weaker than the most active 4,5-dichloro regioisomer (IC50 = 2 × 10⁻⁷ M, pI50 = 6.70) but roughly 1.8-fold more potent than the 6,7-dichloro analog (IC50 = 5.37 × 10⁻⁶ M, pI50 = 5.22) [1]. All three vicinal dichloro regioisomers were more potent than the parent unsubstituted 1-aminoindane, confirming that chlorine substitution enhances PNMT affinity, yet the magnitude of enhancement is exquisitely sensitive to the position of chlorination [2].

PNMT inhibition Epinephrine biosynthesis 1-Aminoindane pharmacology

Competitive Inhibition Kinetics: 4,5-Dichloro Ki Benchmark vs. 5,6-Dichloro Relative Potency Ranking

Kinetic studies using rat brain stem PNMT demonstrated that 4,5-dichloro-1-aminoindane acts as a competitive inhibitor with respect to L-norepinephrine, exhibiting a Ki of 3.3 × 10⁻⁷ M (Dixon plot) [1]. In the same study, the relative potency order was established as: 4,5-dichloro > 4-chloro > 5-chloro ≈ 5,6-dichloro ≈ 6,7-dichloro > 6-chloro > 7-chloro > unsubstituted 1-aminoindane. While the Ki for 5,6-dichloro was not independently determined, its equipotency grouping with 5-chloro and 6,7-dichloro places it in a moderate-activity tier, significantly above the monochloro 6- and 7-substituted compounds but below the 4-substituted series [1]. This rank-order profile is consistent with the IC50 data reported in the patent literature [2].

Enzyme kinetics Ki determination Competitive inhibition

Enantiomeric Availability: Resolved (R)- and (S)-5,6-Dichloro-indan-1-ylamine vs. Racemate and Other Regioisomers

5,6-Dichloro-indan-1-ylamine is one of the few chlorinated 1-aminoindane regioisomers for which both enantiomers are commercially available in defined enantiomeric purity. The (R)-enantiomer (CAS 1055952-93-6) is supplied by MolCore at ≥98% purity , and the (S)-enantiomer (CAS 1259778-48-7) is listed by multiple vendors with a predicted pKa of 8.60 ± 0.20 and boiling point of 287.1 ± 40.0 °C . By contrast, resolved enantiomers of the 4,5-dichloro, 6,7-dichloro, and monochloro regioisomers are not widely cataloged by major suppliers, limiting their utility in stereochemical SAR campaigns. This availability gap makes the 5,6-dichloro scaffold the preferred entry point for studies requiring enantiopure 1-aminoindane building blocks bearing vicinal chlorine substitution.

Chiral resolution Enantioselective synthesis Stereochemical SAR

Commercial Purity and Storage Specification: 95–97% Assay with Refrigerated Storage vs. Competing Aminoindane Building Blocks

Sigma-Aldrich (Combi-Blocks) supplies 5,6-dichloro-indan-1-ylamine at 95% purity with a specified storage temperature of refrigerated (2–8 °C) . ChemScene offers the compound at ≥97% purity (Catalog No. CS-0211079) with storage instructions of sealed, dry, 2–8 °C . Leyan lists it at 97% purity . This documented purity range and explicit cold-chain storage guidance provide procurement predictability that is absent for several comparator regioisomers (e.g., 6,7-dichloro-1-aminoindane), which are frequently available only through custom synthesis with undefined quality metrics. For laboratories requiring batch-to-batch consistency in biochemical or synthetic applications, this specification transparency reduces procurement risk.

Chemical procurement Building block quality Storage and handling

Analgesic and Anti-inflammatory Scaffold Potential: 5,6-Dichloroindan Derivatives vs. Phenylbutazone and Indomethacin in Rodent Models

Although 5,6-dichloro-indan-1-ylamine itself has not been profiled for analgesic or anti-inflammatory activity, its close structural derivatives—5,6-dichloroindan-1-carboxylic acid (9a) and 5-(5',6'-dichloroindan-1'-yl)-tetrazole (12a)—exhibited significant analgesic efficacy in the acetic acid-induced writhing model in Swiss albino mice at doses of 50 and 100 mg/kg body weight, comparable to the positive controls phenylbutazone, indomethacin, and aminopyrine [1]. The anti-inflammatory activity of 9a and 12a in the carrageenan-induced rat paw edema model was likewise comparable to phenylbutazone. Critically, the corresponding acetic acid homolog (9b) and its tetrazole derivative (12b) were measurably weaker, demonstrating that the biological activity within this chemotype is sensitive to the nature of the substituent at the indane 1-position [1]. This establishes the 5,6-dichloroindan scaffold, with the amine as a versatile precursor, as a validated entry point for developing non-steroidal analgesic/anti-inflammatory agents.

Analgesic activity Anti-inflammatory agents Indan carboxylic acid derivatives

Predicted Physicochemical Differentiation: 5,6-Dichloro Substitution Shifts pKa and Boiling Point Relative to Unsubstituted 1-Aminoindane

The 5,6-dichloro-indan-1-ylamine scaffold displays computationally predicted physicochemical parameters that diverge substantially from unsubstituted 1-aminoindane. The (S)-enantiomer has a predicted pKa of 8.60 ± 0.20, a boiling point of 287.1 ± 40.0 °C, and a density of 1.347 ± 0.06 g/cm³ . The electron-withdrawing effect of the two chlorine atoms reduces the basicity of the amine relative to unsubstituted 1-aminoindane (estimated pKa ~9.5–10 for primary alkyl amines), and increases both boiling point and density. For comparison, the patent literature reports a measured pKa of 10.3 for the amine group of 6,7-dichloro-1-aminoindane, along with a second pKa of 3.3 attributed to the aromatic system [1]. While direct experimental pKa data for the 5,6-isomer are not published, the predicted value of 8.60 suggests a moderately weaker base than the 6,7-analog, consistent with the differing electronic environment of the chlorine substituents. These property differences are critical for salt selection, formulation, and chromatographic method development.

Physicochemical properties pKa prediction Formulation development

Best Research and Industrial Application Scenarios for 5,6-Dichloro-indan-1-ylamine (CAS 67120-42-7)


PNMT Inhibitor Tool Compound for Catecholamine Biosynthesis Research

Employ 5,6-dichloro-indan-1-ylamine as a moderate-potency PNMT inhibitor (IC50 = 2.95 µM [1]) in ex vivo or in vitro studies of epinephrine biosynthesis regulation, where complete enzyme blockade by the more potent 4,5-dichloro analog (IC50 = 0.2 µM) is undesirable and partial modulation of PNMT activity is the experimental objective. The compound's competitive mechanism with respect to norepinephrine [2] allows predictable titration of enzyme inhibition.

Enantiopure Chiral Building Block for Medicinal Chemistry SAR Campaigns

Procure (R)- or (S)-5,6-dichloro-indan-1-ylamine (CAS 1055952-93-6 and 1259778-48-7, ≥98% purity [1]) for stereochemically controlled synthesis of novel 1-aminoindane-derived ligands targeting GPCRs, transporters, or kinases. The unique availability of both enantiomers for the 5,6-dichloro regioisomer, as opposed to other chlorinated 1-aminoindanes [REF-MISSING], enables enantiospecific SAR exploration that is not feasible with racemic mixtures.

Precursor for Analgesic/Anti-inflammatory Indan Acid and Tetrazole Derivatives

Utilize 5,6-dichloro-indan-1-ylamine as a synthetic intermediate for the preparation of 5,6-dichloroindan-1-carboxylic acid and 5-(5',6'-dichloroindan-1'-yl)-tetrazole derivatives, which have demonstrated in vivo analgesic and anti-inflammatory efficacy comparable to indomethacin and phenylbutazone at 50–100 mg/kg in rodent models [1]. The amine serves as a key diversification point for amide, sulfonamide, or urea library synthesis.

Standardized Quality-Controlled Intermediate for Agrochemical and Specialty Chemical Synthesis

Source 5,6-dichloro-indan-1-ylamine from multiple qualified vendors (Sigma-Aldrich at 95% [1], ChemScene at ≥97% [2], Leyan at 97% ) as a building block for the synthesis of chlorinated indane-containing agrochemicals, materials science precursors, or specialty polymers, leveraging documented purity and refrigerated storage specifications to ensure batch-to-batch reproducibility in process chemistry.

Technical Documentation Hub

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14 linked technical documents
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